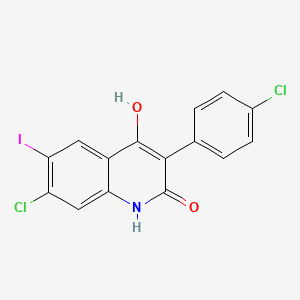
7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of chlorine, iodine, and hydroxyl groups attached to a quinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Chlorine and Iodine: Chlorination and iodination can be achieved through electrophilic aromatic substitution reactions. Chlorine and iodine sources such as chlorine gas and iodine monochloride are used under controlled conditions to introduce these halogens at specific positions on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove halogens or to convert the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of dehalogenated or hydroxylated derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinolinone: Similar structure but with a phenoxy group instead of a chlorophenyl group.
7-chloro-3-(4-methylbenzyl)-4(3H)-quinazolinone: Similar structure but with a methylbenzyl group instead of a chlorophenyl group.
7-chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone: Similar structure but with a chlorobenzyl group instead of a chlorophenyl group.
Uniqueness
7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical and biological properties. The combination of these halogens with the hydroxyl group and quinoline core makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C15H8Cl2INO2 |
|---|---|
Molekulargewicht |
432.0 g/mol |
IUPAC-Name |
7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C15H8Cl2INO2/c16-8-3-1-7(2-4-8)13-14(20)9-5-11(18)10(17)6-12(9)19-15(13)21/h1-6H,(H2,19,20,21) |
InChI-Schlüssel |
IESKTVNUGNYFSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


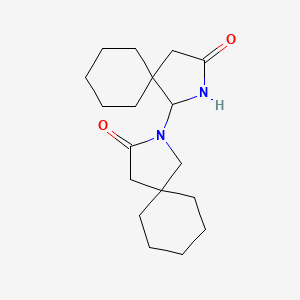
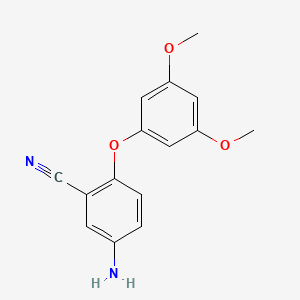

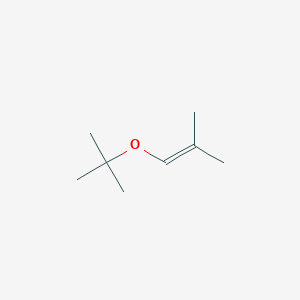
![Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13866150.png)
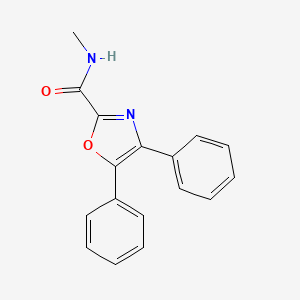
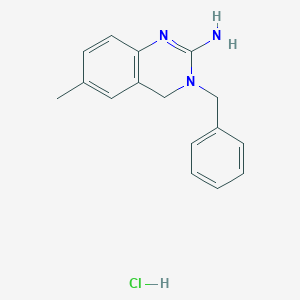
![Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13866170.png)
![3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol](/img/structure/B13866180.png)
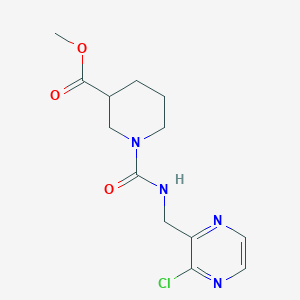

![4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B13866200.png)
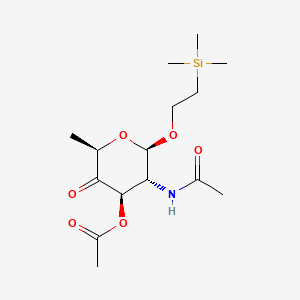
![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)
